3-[4-(tert-Butyl)-2-methylphenoxy]pyrrolidine hydrochloride
Overview
Description
“3-[4-(tert-Butyl)-2-methylphenoxy]pyrrolidine hydrochloride” is a compound that features a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Molecular Structure Analysis
The molecular formula of “this compound” is C16H26ClNO . The compound features a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The ring is non-planar, a phenomenon called “pseudorotation”, which allows increased three-dimensional coverage .Physical and Chemical Properties Analysis
The average mass of “this compound” is 283.837 Da . Further physical and chemical properties are not available in the retrieved data.Scientific Research Applications
Synthesis and Pharmacological Applications
A series of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, chemically related to the compound , were synthesized and evaluated for their antiinflammatory and analgesic properties. Some of these compounds demonstrated dual inhibitory activity against prostaglandin and leukotriene synthesis, showing equipotent antiinflammatory activities compared to indomethacin but with reduced ulcerogenic effects. This highlights the compound's potential application in developing antiinflammatory drugs with a safer profile (Ikuta et al., 1987).
Chemical Structure and Properties
Another study focused on the structural aspects, describing tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl}-carbamate, a compound with a similar pyrrolidine structure. The research detailed the absolute configurations of the carbon atoms in the lactam ring, highlighting the compound's molecular structure and potential as a building block in organic synthesis (Weber et al., 1995).
Potential Antithrombin Activity
In the context of antithrombin activity, the enantiomers of 4-(tert-butyl) 2-methyl 5-(4-bromophenyl)-pyrrolidine-2,4-dicarboxylate were synthesized and modified to yield N-((4-chlorophenyl)thio)acetyl pyrrolidine derivatives. These derivatives showed promise as thrombin inhibitors, with comprehensive molecular docking studies supporting their potential therapeutic applications (Ayan et al., 2013).
Redox Properties and Antioxidant Applications
The redox properties of novel pyrrolidine derivatives containing a sterically hindered phenol fragment were studied, revealing insights into their oxidation processes. These derivatives, including those of (3,5-di-tert-butyl-4-hydroxyphenyl)pyrrolidine-2-carboxylic acid, demonstrated potential as antioxidants, suggesting applications in chemical and pharmaceutical fields (Osipova et al., 2011).
Properties
IUPAC Name |
3-(4-tert-butyl-2-methylphenoxy)pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-11-9-12(15(2,3)4)5-6-14(11)17-13-7-8-16-10-13;/h5-6,9,13,16H,7-8,10H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHAYTYZNQTDIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)C)OC2CCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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